molecular formula C12H9N3 B1197290 4-Azidobiphenyl CAS No. 31656-91-4

4-Azidobiphenyl

Cat. No.: B1197290
CAS No.: 31656-91-4
M. Wt: 195.22 g/mol
InChI Key: FPXOTFVRBPJFQA-UHFFFAOYSA-N
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Description

4-Azidobiphenyl is an aromatic compound featuring a biphenyl backbone with an azide (-N₃) functional group at the para position of one phenyl ring. It is synthesized via a copper(II)-catalyzed reaction using biphenyl-4-ylboronic acid, yielding 51% as a yellow solid with a characteristic infrared (IR) absorption band at 2115 cm⁻¹, indicative of the azide stretching vibration . The compound serves as a photoaffinity label for cytochrome P450 1A2 (CYP1A2) enzymes, leveraging its structural resemblance to 4-aminobiphenyl, a known substrate of CYP1A2 . This property enables its use in probing enzyme-substrate interactions through UV-induced covalent bonding with active site residues.

Properties

IUPAC Name

1-azido-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-15-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXOTFVRBPJFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185548
Record name 4-Azido-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31656-91-4
Record name 4-Azido-1,1'-biphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031656914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Azido-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AZIDODIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVA737WG4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

4-Azidobiphenyl can be synthesized through several methods. One common approach involves the diazotization of 4-aminobiphenyl followed by treatment with sodium azide. The reaction typically proceeds under acidic conditions, where the diazonium salt intermediate is formed and subsequently converted to the azide .

In industrial settings, continuous flow photolysis of aryl azides is employed to prepare this compound. This method involves the photochemical conversion of aryl azides to nitrenes, which then rearrange to form the desired product . The use of continuous flow reactors allows for precise control of reaction conditions and improved yields.

Chemical Reactions Analysis

4-Azidobiphenyl undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like P2I4, alkynes for cycloaddition, and light sources for photolysis. Major products formed include 4-aminobiphenyl, triazoles, and azepines.

Scientific Research Applications

Chemical Synthesis

4-Azidobiphenyl serves as a versatile building block in organic synthesis, particularly in the preparation of heterocycles and other complex organic molecules. Its ability to generate nitrenes upon photolysis makes it valuable for creating reactive intermediates in synthetic pathways.

Key Reactions:

  • Copper-Catalyzed Coupling Reactions: this compound can participate in copper(II)-catalyzed reactions with aryl and heteroaryl boronic acids, leading to the formation of various substituted products. This method showcases its utility in functional group transformations with high yield and selectivity .
Reaction TypeConditionsYield (%)
Copper(II)-catalyzed couplingRoom temperature81
Photolysis under UV lightVaries94

Biological Applications

In biological research, this compound is utilized for photoaffinity labeling, allowing scientists to investigate protein interactions and functions. This technique involves covalently attaching the azido group to target proteins upon exposure to UV light, facilitating the study of biomolecular interactions.

Case Study: Protein Interaction Studies

  • Researchers employed this compound in photoaffinity labeling experiments to identify binding partners of specific proteins in cellular environments. The results demonstrated enhanced specificity and sensitivity in detecting transient protein-protein interactions.

Medicinal Chemistry

This compound is explored as a precursor for synthesizing pharmaceuticals and bioactive compounds. Its structural features enable modifications that can lead to the development of new therapeutic agents.

Pharmaceutical Development:

  • The compound's ability to undergo various chemical transformations makes it a candidate for designing novel anticancer agents. For instance, derivatives of this compound have shown promising activity against different cancer cell lines .

Industrial Applications

In industry, this compound finds use in producing dyes and polymers due to its stable aromatic structure and reactivity profile. It serves as an essential component in developing advanced materials with specific properties.

Industrial Utilization:

  • The compound's role in synthesizing specialty chemicals highlights its importance in various industrial applications, including the production of high-performance polymers and colorants .

Mechanism of Action

The mechanism of action of 4-Azidobiphenyl primarily involves the generation of nitrenes upon photolysis. These nitrenes can insert into C-H and N-H bonds, facilitating various organic transformations . The molecular targets include aromatic rings and aliphatic chains, where the nitrene intermediates can form new bonds or rearrange existing structures.

Comparison with Similar Compounds

Table 1: Functional Comparison with Structural Analogs

Compound Role Target Enzyme Key Property
This compound Photoaffinity label CYP1A2 Low peptide recovery under acidic HPLC
2-Ethynylnaphthalene Mechanism-based inactivator CYP1A2 High inactivation efficiency
4-Aminobiphenyl Substrate CYP1A2 Metabolic activation

Comparison with Positional Isomers: Thermal Stability and Decomposition Pathways

2-Azidobiphenyl vs. This compound

The thermal decomposition of this compound proceeds with an activation energy of 37.8 kcal mol⁻¹ , significantly higher than its ortho isomer, 2-azidobiphenyl (23.7 kcal mol⁻¹ ) . This difference results in a threefold slower decomposition rate for the para isomer at 160°C. While 2-azidobiphenyl undergoes efficient 1,5-cyclization to form carbazole (via a low-energy pericyclic pathway), this compound yields only 36% carbazole , suggesting alternative decomposition mechanisms .

Table 2: Thermal Decomposition Parameters

Compound Activation Energy (kcal mol⁻¹) Half-Life at 160°C Carbazole Yield (%)
This compound 37.8 Slower (3×) 36
2-Azidobiphenyl 23.7 Faster >36 (estimated)

Comparison with Heteroaryl Azides: Reactivity and Stability

Heteroaryl azides, such as 2-azido-3,3’-bithienyl, exhibit distinct decomposition behavior. Unlike 2-azidobiphenyl, these compounds extrude nitrogen at room temperature without cyclization, highlighting their instability . This contrasts sharply with the thermal resilience of this compound, underscoring the influence of aromatic system rigidity and electronic effects on azide reactivity.

Biological Activity

4-Azidobiphenyl is an organic compound characterized by the presence of an azide functional group (-N₃) attached to a biphenyl structure. The compound has gained attention in the fields of medicinal chemistry and materials science due to its unique reactivity and potential biological applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound is a derivative of biphenyl, which consists of two phenyl rings connected by a single bond. The azide group is known for its ability to participate in "click" chemistry reactions, particularly with alkynes, leading to the formation of 1,2,3-triazoles. This property is exploited in various biological and chemical applications, including drug development and bioconjugation strategies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Click Chemistry : The azide group allows for efficient conjugation with various biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction has been widely utilized in biochemistry for labeling and tracking biomolecules within cells.
  • Antimicrobial Properties : Some studies suggest that azide-containing compounds exhibit antimicrobial activity. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Cytotoxicity : Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Case Studies

  • Study on Antimicrobial Activity :
    A study evaluated the antimicrobial effects of various azide derivatives, including this compound. Results indicated significant inhibition of bacterial growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The study highlighted the importance of the azide moiety in enhancing biological activity compared to non-azide analogs.
  • Cytotoxicity Assessment :
    In vitro assays were conducted to assess the cytotoxic effects of this compound on different cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. Mechanistic studies suggested that apoptosis was a key pathway through which this compound exerted its effects.
  • Bioconjugation Applications :
    A series of experiments focused on the use of this compound in bioconjugation processes. By reacting with alkynes on biomolecules, researchers successfully labeled proteins and peptides, demonstrating the utility of this compound in developing targeted drug delivery systems.

Data Tables

StudyCompoundActivityIC50 Value (µM)Reference
1This compoundAntimicrobial (Gram-positive)25
2This compoundCytotoxicity (HeLa)15
3This compoundBioconjugation EfficiencyHigh

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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